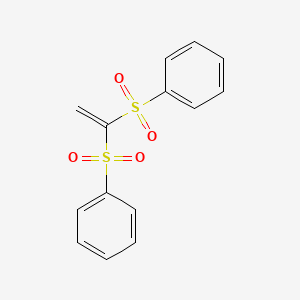

1,1-Bis(phenylsulfonyl)ethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)ethenylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABQEPJVQFXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308162 | |

| Record name | 1,1-Bis(phenylsulfonyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39082-53-6 | |

| Record name | 1,1-Bis(phenylsulfonyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Bis(phenylsulfonyl)ethylene

Introduction

1,1-Bis(phenylsulfonyl)ethylene, a geminal disulfone, is a highly versatile and reactive Michael acceptor and dienophile that has garnered significant interest in the fields of organic synthesis and drug development. Its unique electronic properties, arising from the two strongly electron-withdrawing phenylsulfonyl groups attached to the same vinylic carbon, render the double bond exceptionally electrophilic. This heightened reactivity makes it a valuable reagent for the construction of complex molecular architectures, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its spectroscopic signature, reactivity, and handling. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of this important synthetic building block.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₄S₂ | [1][2][3] |

| Molecular Weight | 308.37 g/mol | [1][2][3] |

| Melting Point | 124-126 °C | [1][2][3] |

| Appearance | White to faint yellow powder | [2] |

| Solubility | Soluble in toluene; specific quantitative data in common organic solvents is not readily available in the literature. | [qualitative observations] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While high-resolution spectra for this specific isomer are not widely published, the expected spectral features can be inferred from its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two vinylic protons, being geminal and chemically equivalent, should appear as a singlet. The chemical shift of this singlet is anticipated to be significantly downfield (likely in the range of 7.0-7.5 ppm in CDCl₃) due to the strong deshielding effect of the two adjacent sulfonyl groups. The ten aromatic protons of the two phenyl rings would likely appear as a complex multiplet in the aromatic region (typically 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The vinylic carbons are expected to have distinct chemical shifts. The carbon bearing the two sulfonyl groups (C1) would be significantly deshielded, while the terminal methylene carbon (C2) would also be influenced by the electron-withdrawing nature of the adjacent sulfonylated carbon. The aromatic carbons will appear in the typical aromatic region (around 120-140 ppm), with the ipso-carbons (the carbons attached to the sulfur atoms) showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

S=O stretching: Strong, characteristic absorption bands for the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C=C stretching: A band corresponding to the carbon-carbon double bond stretch should be present, though its intensity may be variable.

-

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the vinylic C-H stretches will also appear in this region.

-

C-S stretching: Absorptions corresponding to the carbon-sulfur bonds are also expected, typically in the fingerprint region.

Reactivity and Mechanistic Insights

The pronounced electrophilicity of the double bond in this compound governs its reactivity, making it a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

Michael Addition Reactions

This compound readily undergoes Michael addition with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions. The reaction proceeds via a conjugate addition mechanism where the nucleophile attacks the β-carbon of the double bond. The resulting carbanion is stabilized by the two adjacent electron-withdrawing phenylsulfonyl groups.

Caption: Generalized mechanism of Michael addition to this compound.

This reactivity has been exploited in the synthesis of various complex molecules, including α,α-disubstituted alpha-amino acid derivatives[2].

Diels-Alder Reactions

As a highly electron-deficient alkene, this compound is an excellent dienophile in [4+2] cycloaddition reactions. It reacts readily with a variety of dienes to form six-membered rings. The high reactivity often allows these reactions to proceed under mild conditions.

Caption: Schematic of the Diels-Alder reaction with this compound.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of paraformaldehyde with an arylsulfonyl methane derivative[4].

Step-by-step Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add paraformaldehyde (2.6 g, 28.9 mmol) and methanol (22 mL).

-

Heat the slurry to reflux (80 °C) until the solution becomes transparent.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the corresponding arylsulfonyl methane (e.g., bis(phenylsulfonyl)methane) (7.1 mmol) in 1,4-dioxane (14 mL).

-

Add the arylsulfonyl methane solution dropwise to the cooled paraformaldehyde solution at 0 °C and stir for 15 minutes.

-

Add water to the reaction flask. After 5 minutes, collect the resulting white solid via vacuum filtration.

-

Dry the solid over P₂O₅ to yield the product (reported yield: 96%)[4].

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization from a suitable solvent system.

General Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, or a mixture like ethyl acetate/hexanes)[5][6].

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

For maximum recovery, the flask can be further cooled in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development and Asymmetric Synthesis

The unique reactivity of this compound makes it a valuable tool in the synthesis of complex molecules with potential biological activity. Its use in the enantioselective organocatalytic addition of oxazolones provides a convenient route to quaternary α-amino acids, which are important building blocks in medicinal chemistry[7][8][9]. The resulting adducts can be further elaborated into a variety of chiral structures.

Safety and Handling

This compound is a combustible solid[1][2]. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a dust mask[1][2]. Store in a cool, dry place away from ignition sources.

References

-

Supporting Information - ScienceOpen. [Link]

-

Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes | Organic Letters - ACS Publications. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

-

Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - ADDI. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). [Link]

-

Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry - ACS Publications. [Link]

-

1,2‐Bis(phenylsulfonyl)ethylene | Request PDF - ResearchGate. [Link]

-

Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry. [Link]

-

Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC - PubMed Central. [Link]

-

N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones - The Royal Society of Chemistry. [Link]

-

Bis(sulfonyl) ethylenes as ethyl cation surrogates. - ResearchGate. [Link]

-

Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PubMed Central. [Link]

-

How To Recrystallize A Solid - YouTube. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. This compound = 98.0 CH 39082-53-6 [sigmaaldrich.com]

- 3. This compound = 98.0 CH 39082-53-6 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. addi.ehu.es [addi.ehu.es]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Bis(phenylsulfonyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1,1-Bis(phenylsulfonyl)ethylene. As a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures, a thorough understanding of its spectral characteristics is paramount for researchers in drug development and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information encoded within each spectrum.

Structural Overview

This compound possesses a unique geminal disulfonyl ethylene moiety. This arrangement of two phenylsulfonyl groups on a single vinylic carbon significantly influences the electronic environment of the molecule, a feature that is clearly reflected in its spectroscopic signatures. The electron-withdrawing nature of the sulfonyl groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its synthetic utility.

Molecular Formula: C₁₄H₁₂O₄S₂

Molecular Weight: 308.37 g/mol

Melting Point: 124-126 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the two vinylic protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for obtaining the ¹H NMR spectrum of a solid organic compound like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

-

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For a compound of this molecular weight, a relaxation delay of 1-2 seconds is typically sufficient.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94 | Doublet | 7.8 | 4H | Aromatic (ortho-protons to SO₂) |

| 7.68 | Triplet | 7.5 | 2H | Aromatic (para-protons to SO₂) |

| 7.56 | Triplet | 7.8 | 4H | Aromatic (meta-protons to SO₂) |

| 7.05 | Singlet | - | 2H | Vinylic (=CH₂) |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the aromatic protons is a direct consequence of the electron-withdrawing sulfonyl groups. The protons ortho to the sulfonyl groups (δ 7.94) are the most deshielded due to the anisotropic effect and inductive withdrawal of the SO₂ group. The singlet at δ 7.05, integrating to two protons, is the key signature of the geminal vinylic protons (=CH₂). The lack of splitting for this signal confirms that there are no adjacent protons, which is consistent with the 1,1-disubstituted ethylene structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Concentration: A more concentrated sample (20-50 mg in 0.7-1.0 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters: ¹³C NMR experiments typically require a larger number of scans to achieve a good signal-to-noise ratio. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets. The relaxation delay may need to be increased for quaternary carbons.

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 147.3 | Vinylic (=C(SO₂Ph)₂) |

| 139.5 | Aromatic (ipso-C attached to SO₂) |

| 134.1 | Aromatic (para-C) |

| 129.3 | Aromatic (ortho- or meta-C) |

| 128.5 | Vinylic (=CH₂) |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Interpretation of the ¹³C NMR Spectrum:

The vinylic carbon bearing the two sulfonyl groups (δ 147.3) is significantly deshielded due to the strong electron-withdrawing effect of the two sulfur atoms. Conversely, the terminal vinylic carbon (=CH₂) at δ 128.5 is less deshielded. The aromatic carbons exhibit chemical shifts in the expected region, with the ipso-carbon (the carbon directly attached to the sulfonyl group) appearing at δ 139.5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, a common and convenient method is Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Applying Pressure: A pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Acquisition: The IR spectrum is recorded. A background spectrum of the empty ATR crystal is typically run first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3071 | Medium | =C-H stretch (vinylic) |

| 1615 | Medium | C=C stretch |

| 1448 | Strong | Aromatic C=C stretch |

| 1332 | Strong | Asymmetric SO₂ stretch |

| 1156 | Strong | Symmetric SO₂ stretch |

| 1083 | Strong | S-Ph stretch |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by the strong absorptions of the sulfonyl groups. The asymmetric and symmetric stretching vibrations of the S=O bonds appear at approximately 1332 cm⁻¹ and 1156 cm⁻¹, respectively. These are characteristic and reliable indicators of the sulfone functional group. The presence of the carbon-carbon double bond is confirmed by the C=C stretching vibration at 1615 cm⁻¹. The band at 3071 cm⁻¹ is indicative of the C-H stretching of the vinylic protons. The strong absorption at 1448 cm⁻¹ arises from the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. While a published mass spectrum for this compound was not located, the expected fragmentation can be predicted based on its structure and the known behavior of related compounds.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Expected Mass Spectrum Fragmentation:

The molecular ion peak (M⁺•) for this compound would be expected at an m/z of 308, corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds.

Predicted Major Fragments:

| m/z | Fragment |

| 308 | [M]⁺• (Molecular Ion) |

| 167 | [M - C₇H₅SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 125 | [C₆H₅SO]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation would likely be initiated by the loss of a phenylsulfonyl radical (•SO₂Ph) or a phenyl radical (•C₆H₅). The phenyl cation at m/z 77 is a very common and stable fragment in the mass spectra of benzene derivatives. The benzenesulfonyl cation at m/z 141 and the benzenesulfinyl cation at m/z 125 are also expected fragments from the cleavage of the sulfonyl groups.

Visualizing the Experimental Workflows

To further clarify the processes involved in obtaining this crucial spectroscopic data, the following diagrams illustrate the typical experimental workflows.

Caption: Workflow for NMR data acquisition.

Caption: Workflow for ATR-IR data acquisition.

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a detailed and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum clearly identifies the key sulfonyl and alkene functional groups. Although experimental mass spectrometry data was not available, a predictive analysis of its fragmentation offers valuable insight for its identification. This comprehensive spectroscopic profile serves as an essential reference for scientists utilizing this versatile reagent in their research and development endeavors.

References

- Rovis, T. et al. Supporting Information for N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones. The Royal Society of Chemistry.

- Sigma-Aldrich. This compound.

- PubChem. This compound.

Sources

Foreword by the Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Bis(phenylsulfonyl)ethylene (CAS 39082-53-6) and Fmoc-S-acetamidomethyl-L-cysteine (CAS 86060-81-3)

In the landscape of chemical research and drug development, precision is paramount. A clear and accurate understanding of a reagent's properties is the foundation of successful experimentation. This guide addresses a potential point of confusion between two distinct chemical entities: this compound, assigned CAS number 39082-53-6, and Fmoc-S-acetamidomethyl-L-cysteine, a protected amino acid derivative with CAS number 86060-81-3. While the initial query linked the former CAS number to concepts related to the latter, it is crucial for the scientific community to differentiate these compounds to ensure the integrity of their research.

This document is therefore structured into two parts. Part A provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. Part B offers an in-depth exploration of Fmoc-S-acetamidomethyl-L-cysteine, a cornerstone building block in solid-phase peptide synthesis. By presenting detailed technical data, experimental insights, and safety protocols for both, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize these valuable chemical tools.

Part A: this compound (CAS 39082-53-6)

Core Chemical Identity and Properties

This compound, also known as (Ethene-1,1-diyldisulfonyl)dibenzene, is a highly functionalized organic compound. Its chemical structure features a vinyl group substituted with two phenylsulfonyl groups, rendering it a potent Michael acceptor and a reactive dienophile in various organic transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 39082-53-6 | [3][4][5] |

| Molecular Formula | C₁₄H₁₂O₄S₂ | [3][4][5] |

| Molecular Weight | 308.37 g/mol | [3][4][5] |

| Appearance | Colorless solid, powder | [1][4][5] |

| Melting Point | 124-126 °C | [4][5][6][7] |

| Boiling Point (Predicted) | 567.9 ± 46.0 °C | [1][5][6] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [1][5] |

| SMILES | C=C(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2 | [3][4][7] |

| InChI Key | KABQEPJVQFXVIN-UHFFFAOYSA-N | [4][5][7] |

Synthesis and Reactivity

Synthesis: this compound can be synthesized through two primary routes: the careful oxidation of the corresponding ketene dithioacetal or via a Mannich condensation of bis(phenylsulfonyl)methane with paraformaldehyde and a secondary amine, followed by an elimination reaction with acids.[1]

Reactivity: The core utility of this compound lies in its reactivity as a powerful Michael acceptor and dienophile. It serves as a synthetic equivalent of an ethylene 1,2-dipole in cycloaddition reactions and as an ethylene equivalent in Diels-Alder reactions.[1][2][8] This reactivity makes it a valuable reagent for the two-carbon homologation of ketones.[1][2][9]

Diagram 1: Reactivity Profile of this compound

Caption: Key reaction pathways for this compound.

Applications in Organic Synthesis

A significant application of this compound is in the preparation of α,α-disubstituted alpha-amino acid derivatives.[1][5][7][8] Its role as a synthon for the neutral homologation of ketones further expands its utility in synthetic chemistry.[9]

Safety and Handling

Personal Protective Equipment: It is recommended to use eye shields, gloves, and a type N95 (US) dust mask when handling this compound.[4]

Storage: Store at 2-8°C under nitrogen in a dry, well-ventilated place.[1][5] It is classified as a combustible solid (Storage Class Code 11).[4] As a potential alkylating agent, it should be handled in a fume hood.[1]

Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself.[10]

Part B: Fmoc-S-acetamidomethyl-L-cysteine (CAS 86060-81-3)

Core Chemical Identity and Properties

Nα-Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a crucial amino acid derivative for solid-phase peptide synthesis (SPPS).[11] Its structure is defined by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an acid-stable acetamidomethyl (Acm) group protecting the thiol side chain of cysteine.[11] This orthogonal protection scheme is fundamental to its utility, allowing for precise control over peptide chain elongation and disulfide bond formation.[11][12]

Table 2: Physicochemical Properties of Fmoc-Cys(Acm)-OH

| Property | Value | References |

| CAS Number | 86060-81-3 | [11][13] |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [11] |

| Molecular Weight | 414.47 g/mol | [11] |

| Appearance | White to off-white powder | [11] |

| Melting Point | 147-150 °C | [11] |

| Purity (HPLC) | ≥99.0% | [11] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [11][14] |

| Optical Rotation | [α]²⁰/D -32 ± 1.2° (c=1 in Methanol) | [11] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year. Keep away from moisture. | [11] |

Role and Application in Peptide Synthesis

The primary application of Fmoc-Cys(Acm)-OH is in the synthesis of peptides, especially those containing multiple cysteine residues where controlled disulfide bridge formation is critical for biological activity.[13][15][16]

-

Orthogonal Protection: The Acm group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) for final cleavage from the resin.[12] This allows for the synthesis and purification of a fully protected peptide, with the cysteine thiol groups still masked.[12]

-

Stepwise Disulfide Bond Formation: For peptides with multiple disulfide bridges, the selective removal of the Acm group is essential to prevent misfolding.[15] After the peptide chain is assembled, the Acm groups can be selectively removed using reagents like iodine, silver trifluoroacetate, or mercury(II) acetate to facilitate controlled, sequential disulfide bond formation.[15][16]

Diagram 2: Workflow for Fmoc-SPPS using Fmoc-Cys(Acm)-OH

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-Cys(Acm)-OH.

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis [11]

-

Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

-

Initial Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.

Protocol 2: On-Resin Disulfide Bond Formation via Acm Removal [16] This protocol outlines the simultaneous removal of the Acm group and formation of a disulfide bond using iodine.

-

After peptide chain assembly, wash the peptide-resin thoroughly.

-

Treat the resin with a solution of iodine in a suitable solvent (e.g., DMF or Dichloromethane). The concentration and reaction time will vary depending on the specific peptide sequence.

-

Monitor the reaction for completion.

-

Quench any excess iodine with a reducing agent (e.g., ascorbic acid solution).

-

Wash the resin extensively before proceeding to final cleavage.

Broader Applications in Drug Development

Fmoc-Cys(Acm)-OH is instrumental in several areas of therapeutic research:

-

Peptide-Based Therapeutics: It ensures site-specific disulfide formation in bioactive motifs, which can improve the in-vivo stability of therapeutic peptides used in treating cancer, autoimmune disorders, and infectious diseases.[15]

-

Peptide Libraries: The use of this dipeptide allows for the synthesis of libraries containing defined cysteine motifs for high-throughput screening in drug discovery.[15]

-

Cyclic and Loop-Structured Peptides: Disulfide bridges are often used to create conformationally constrained peptides with enhanced target specificity.[15]

References

-

Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio.

-

What are the chemical properties of Fmoc-Cys(Acm)-OH. Benchchem.

-

Application Notes and Protocols for Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis. Benchchem.

-

Fmoc-Cys(Acm)-OH [86060-81-3]. Aapptec Peptides.

-

1-(Benzenesulfonyl)ethenylsulfonylbenzene. ChemScene.

-

Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3. ChemicalBook.

-

Fmoc-S-acetamidomethyl-L-cysteine. Chem-Impex.

-

This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

-

This compound CAS#: 39082-53-6. Molbase.

-

This compound , ≥98.0%(CH) , 39082-53-6. CookeChem.

-

39082-53-6 | CAS DataBase. ChemicalBook.

-

This compound | CAS 39082-53-6. Santa Cruz Biotechnology.

-

Fmoc-Cys(Acm)-OH [86060-81-3]. Aapptec Peptides.

-

Fmoc-S-acetamidomethyl-L-cysteinol. Chem-Impex.

-

This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

-

Sulfur Compounds. BOC Sciences.

-

Reductive opening of carbohydrate phenylsulfonylethylidene (PSE) acetals | Request PDF. ResearchGate.

-

This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

-

Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3. Sigma-Aldrich.

-

This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

-

e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF. ResearchGate.

-

39082-53-6. Sigma-Aldrich.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

S-((Acetylamino)methyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-cysteine. PubChem.

-

AB470823 | CAS 39082-53-6. abcr Gute Chemie.

Sources

- 1. 39082-53-6 | CAS DataBase [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound = 98.0 CH 39082-53-6 [sigmaaldrich.com]

- 5. This compound , ≥98.0%(CH) , 39082-53-6 - CookeChem [cookechem.com]

- 6. This compound CAS#: 39082-53-6 [m.chemicalbook.com]

- 7. 1,1-双(苯基磺酰基)乙烯 ≥98.0% (CH) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,1-双(苯基磺酰基)乙烯 ≥98.0% (CH) | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3 [chemicalbook.com]

- 15. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 16. peptide.com [peptide.com]

Introduction: The Unique Electrophilicity of 1,1-Bis(phenylsulfonyl)ethylene

An In-depth Technical Guide to the Reactivity of 1,1-Bis(phenylsulfonyl)ethylene with Nucleophiles

This compound is a highly versatile reagent in modern organic synthesis, primarily recognized for its exceptional reactivity as a Michael acceptor.[1] This reactivity stems from the powerful electron-withdrawing nature of the two geminal phenylsulfonyl groups. These groups synergistically polarize the carbon-carbon double bond, rendering the β-carbon atom extremely electron-deficient and thus highly susceptible to attack by a wide array of nucleophiles.

Unlike its more commonly discussed isomer, 1,2-bis(phenylsulfonyl)ethylene, the 1,1-disubstituted pattern concentrates the electronic demand on a single carbon atom, influencing the steric and electronic environment of the transition state.[2][3] This guide provides a detailed exploration of the core reactivity of this compound, focusing on the mechanistic underpinnings of its reactions with key classes of nucleophiles, providing field-proven experimental protocols, and discussing its applications in synthetic chemistry.

Core Mechanism: The Michael Addition Pathway

The predominant reaction pathway for this compound is the conjugate or Michael addition.[4][5] This process is thermodynamically driven by the formation of a stable carbon-nucleophile bond at the expense of the weaker π-bond of the alkene.

The mechanism proceeds in two principal steps:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic β-carbon of the double bond. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate. The negative charge on the α-carbon is extensively delocalized into both adjacent sulfonyl groups, a key factor in the compound's high reactivity.[6]

-

Protonation/Trapping: The resulting carbanion is typically protonated by a proton source present in the reaction mixture (e.g., solvent, or upon acidic workup) to yield the final saturated addition product.

Figure 1: General mechanism of nucleophilic Michael addition.

Reactivity with Carbon Nucleophiles: C-C Bond Formation

The reaction with carbon-based nucleophiles, such as enolates derived from active methylene compounds (e.g., dialkyl malonates, β-ketoesters), is a cornerstone of synthetic strategy, enabling the construction of complex carbon skeletons.

Causality and Mechanistic Insight

The formation of a new C-C bond is highly favorable. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound to generate the nucleophilic enolate but not so strong as to promote undesired side reactions. Sodium ethoxide or potassium carbonate are commonly employed for this purpose. The reaction proceeds via the general Michael addition mechanism, resulting in a product with a new quaternary carbon center heavily substituted with electron-withdrawing groups.

Figure 2: Workflow for C-C bond formation via Michael addition.

Self-Validating Experimental Protocol: Synthesis of Diethyl 2-(2,2-bis(phenylsulfonyl)ethyl)malonate

This protocol is adapted from standard procedures for Michael additions to highly activated alkenes.

-

Reagent Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium ethoxide in situ.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Dissolve this compound (3.06 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) and add it dropwise to the enolate solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) eluent.[7]

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7] Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

| Diethyl Malonate | NaOEt | EtOH/THF | 5 | ~90% (Est.) |

| Ethyl Acetoacetate | K₂CO₃ | Acetonitrile | 6 | ~85% (Est.) |

| Nitromethane | DBU | THF | 8 | ~80% (Est.) |

| Note: Yields are estimated based on typical Michael addition reactions with similar substrates. |

Reactivity with Nitrogen Nucleophiles: C-N Bond Formation

Primary and secondary amines readily add to this compound, providing a direct route to complex β-amino sulfones. These products are valuable intermediates in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

Causality and Mechanistic Insight

The lone pair of electrons on the nitrogen atom acts as the nucleophile. The reaction is often autocatalytic or may be promoted by a mild, non-nucleophilic base. The initial addition product is a zwitterion, which rapidly undergoes proton transfer to yield the neutral β-amino adduct. The high reactivity of the substrate means that harsh conditions are generally not required, which preserves sensitive functional groups elsewhere in the molecule.

Self-Validating Experimental Protocol: Synthesis of N-benzyl-2,2-bis(phenylsulfonyl)ethan-1-amine

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (1.53 g, 5 mmol) in dichloromethane (DCM, 30 mL) at room temperature.

-

Addition: Add benzylamine (0.54 g, 5 mmol) dropwise to the stirring solution. An immediate, mild exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC (eluent: hexane:ethyl acetate 3:1).

-

Isolation: Upon completion, reduce the solvent volume in vacuo. The product often precipitates directly from the concentrated solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under high vacuum. If the product is an oil, purify by silica gel chromatography.

| Amine Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |

| Benzylamine | DCM | Room Temp. | 2 | >95% (Est.) |

| Piperidine | THF | Room Temp. | 1 | >95% (Est.) |

| Aniline | Acetonitrile | 50 °C | 12 | ~70% (Est.) |

| Note: Yields are estimated based on typical aza-Michael addition reactions. |

Reactivity with Sulfur Nucleophiles: C-S Bond Formation

Thiols are exceptionally potent nucleophiles for conjugate addition, a reaction often referred to as the thio-Michael addition.[8][9] This reaction is highly efficient and proceeds under mild conditions, making it a "click" reaction in many contexts.

Causality and Mechanistic Insight

The high nucleophilicity of sulfur, particularly in its thiolate form (RS⁻), drives the reaction. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate anion. The "soft" nature of the sulfur nucleophile has a high affinity for the "soft" β-carbon of the Michael acceptor, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Sources

- 1. This compound = 98.0 CH 39082-53-6 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations [beilstein-journals.org]

- 9. "Investigation of Novel Thiol "Click" Reactions" by Justin William Chan [aquila.usm.edu]

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Bis(phenylsulfonyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermodynamic stability of 1,1-bis(phenylsulfonyl)ethylene, a key reagent in organic synthesis and a structural motif of interest in medicinal chemistry. Understanding the stability of this electron-deficient alkene is paramount for its effective application, from reaction design and optimization to the prediction of the shelf-life and biocompatibility of resulting products.

Core Concepts: Unpacking the Stability of a Highly Activated Alkene

This compound, with the chemical formula C₁₄H₁₂O₄S₂, is a white crystalline solid characterized by a melting point of 124-126 °C. Its structure, featuring a geminal arrangement of two strongly electron-withdrawing phenylsulfonyl groups on a vinylidene core, renders the double bond highly electrophilic. This inherent electronic feature dictates its reactivity and, consequently, its stability profile.

The thermodynamic stability of this compound is not merely a measure of its resistance to decomposition under thermal stress but is a multifaceted property influenced by its molecular structure, susceptibility to nucleophilic attack, and sensitivity to environmental factors such as light and moisture. For professionals in drug development, a thorough understanding of these stability aspects is critical, as the vinyl sulfone motif is a known Michael acceptor and its reactivity towards biological nucleophiles can lead to both desired therapeutic effects and potential toxicity.[1][2][3]

Structural Attributes Influencing Stability

The thermodynamic stability of this compound is intrinsically linked to its unique structural and electronic characteristics. The geminal bis-sulfonyl substitution pattern is the primary determinant of its chemical behavior.

Electronic Effects of the Phenylsulfonyl Groups

The two phenylsulfonyl groups exert a powerful electron-withdrawing effect on the double bond through both inductive and resonance mechanisms. This polarization significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it an exceptionally potent electrophile.[4] This high degree of electrophilicity is the cornerstone of its utility as a Michael acceptor in various synthetic transformations, including the synthesis of α,α-disubstituted amino acids.[5][6][7][8] However, this same feature also renders it susceptible to degradation pathways initiated by nucleophilic attack.

Steric Considerations

While electronic effects dominate, steric factors also play a role. The two bulky phenylsulfonyl groups can sterically hinder the approach of some nucleophiles to the double bond, which can influence its kinetic stability in certain contexts.

Thermal Stability and Decomposition Pathways

Predicted Thermal Behavior

Generally, aryl sulfones are thermally robust compounds. The thermal decomposition of such compounds often proceeds via homolytic cleavage of the carbon-sulfur bond at elevated temperatures, leading to the formation of radical intermediates. The predicted decomposition of this compound would likely generate phenylsulfonyl radicals and a vinyl radical, which would then undergo further reactions. The expected hazardous decomposition products upon complete combustion are carbon monoxide, carbon dioxide, and sulfur oxides.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively assess the thermal stability, a detailed TGA protocol is essential.

Objective: To determine the onset and maximum rate of decomposition temperatures of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is determined from the initial significant weight loss, and the temperature of maximum weight loss rate is determined from the peak of the first derivative of the TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC provides complementary information on phase transitions and decomposition energetics.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition, and the decomposition is typically observed as a sharp exothermic or endothermic event at higher temperatures.

Diagram: Logical Workflow for Thermal Stability Assessment

Caption: Workflow for the comprehensive thermal analysis of this compound.

Chemical Stability: Reactivity and Degradation in Solution

The high electrophilicity of the double bond in this compound makes it susceptible to degradation in the presence of nucleophiles, including water.

Hydrolytic Stability

Diagram: Proposed Hydrolytic Degradation Pathway

Caption: Postulated pathway for the hydrolysis of this compound.

Stability towards Biological Nucleophiles

In the context of drug development, the reaction of this compound and its derivatives with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is of significant interest.[9] This reactivity can be harnessed for covalent inhibition of target enzymes but also raises concerns about off-target effects and general toxicity. The stability of the resulting covalent adduct is a key factor in the duration of the biological effect.

Photochemical Stability

Compounds containing phenylsulfonyl groups have been shown to be photolabile, undergoing C-S bond cleavage upon irradiation with UV light to generate aryl radicals.[10][11][12] This suggests that this compound may be sensitive to light, potentially leading to decomposition or polymerization upon prolonged exposure.

Experimental Protocol: Photostability Assessment

Objective: To evaluate the stability of this compound under UV and visible light exposure.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp with appropriate filters for UV and visible light) for a defined period. A dark control sample should be kept under the same conditions but shielded from light.

-

Analysis: At various time points, withdraw aliquots from both the exposed and control samples and analyze them by a stability-indicating method, such as HPLC with UV detection, to quantify the remaining amount of this compound and detect any degradation products.

Implications for Drug Development and Research

The thermodynamic and chemical stability of this compound and its derivatives are critical considerations for their application in drug discovery and development.

-

Synthetic Chemistry: Knowledge of the compound's stability allows for the optimization of reaction conditions to maximize yields and minimize the formation of degradation byproducts. Its high reactivity as a Michael acceptor is a powerful tool for the construction of complex molecules.[4]

-

Medicinal Chemistry: For drug candidates containing the vinyl sulfone moiety, stability studies are essential to predict their shelf-life, understand their potential for covalent modification of biological targets, and assess their metabolic fate.[13] The "in-use" stability of a formulated drug product is a key regulatory requirement.[14]

-

Formulation Science: Understanding the degradation pathways of a drug substance is crucial for developing stable formulations. For instance, if a compound is susceptible to hydrolysis, aqueous formulations may need to be avoided or buffered at an optimal pH. If it is light-sensitive, light-protective packaging is necessary.

Summary of Stability Parameters

| Parameter | Assessment | Key Considerations |

| Thermal Stability | Predicted to be relatively high, with decomposition likely occurring above 200 °C. | Decomposition products include CO, CO₂, and SO₂. TGA and DSC are required for quantitative analysis. |

| Hydrolytic Stability | Potentially susceptible to hydrolysis, especially under basic conditions. | pH of the medium is a critical factor. Kinetic studies are needed for a detailed understanding. |

| Photochemical Stability | The phenylsulfonyl group suggests potential photolability under UV irradiation. | Light exposure should be minimized during storage and handling. Photostability testing is recommended. |

| Reactivity | Highly reactive as a Michael acceptor towards nucleophiles. | This is the basis of its synthetic utility but also a potential source of instability and toxicity in biological systems. |

Conclusion

This compound is a valuable and versatile chemical entity whose utility is intrinsically linked to its high reactivity. A comprehensive understanding of its thermodynamic and chemical stability is not merely an academic exercise but a practical necessity for researchers and drug development professionals. By employing the analytical techniques and considering the degradation pathways outlined in this guide, scientists can harness the synthetic potential of this compound while mitigating the risks associated with its inherent reactivity, ultimately leading to more robust synthetic protocols and safer, more effective therapeutic agents.

References

-

Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - RSC Publishing. (2024). Retrieved from [Link]

-

Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC - NIH. (2024). Retrieved from [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery - ResearchGate. (2022). Retrieved from [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. (2022). Retrieved from [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). Retrieved from [Link]

-

Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed. (2023). Retrieved from [Link]

-

Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. - Semantic Scholar. (2022). Retrieved from [Link]

-

Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed. (1996). Retrieved from [Link]

-

The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (n.d.). Retrieved from [Link]

-

Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC - PubMed Central. (2023). Retrieved from [Link]

-

Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (2007). Retrieved from [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Retrieved from [Link]

-

Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed. (1994). Retrieved from [Link]

-

Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene - Arkivoc. (2002). Retrieved from [Link]

-

Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). Retrieved from [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. (2022). Retrieved from [Link]

-

Direct Synthesis of α-Amino Acid Derivatives by Hydrative Amination of Alkynes - PubMed. (2023). Retrieved from [Link]

-

1,2‐Bis(phenylsulfonyl)ethylene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy) - PubMed Central. (n.d.). Retrieved from [Link]

-

Michael acceptor molecules in natural products and their mechanism of action - PMC. (2022). Retrieved from [Link]

-

Year 2024 In-Use stability testing FAQ. (2024). Retrieved from [Link]

-

Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines - ResearchGate. (1994). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. | Semantic Scholar [semanticscholar.org]

- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

The Solubility Profile of 1,1-Bis(phenylsulfonyl)ethylene: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Solvent Compatibility of a Key Michael Acceptor

Abstract

1,1-Bis(phenylsulfonyl)ethylene is a prominent Michael acceptor utilized in a variety of synthetic organic reactions, making a comprehensive understanding of its solubility characteristics in common organic solvents paramount for its effective application in research and drug development. This technical guide provides a detailed analysis of the physicochemical properties of this compound and offers a theoretical framework for predicting its solubility based on the principle of "like dissolves like." While quantitative solubility data remains sparse in publicly accessible literature, this guide furnishes researchers with the foundational knowledge and experimental protocols necessary to determine its solubility for specific applications. A thorough understanding of its solubility behavior is critical for optimizing reaction conditions, facilitating purification processes, and enabling its use in various formulation studies.

Introduction

This compound, a crystalline solid, serves as a versatile reagent in organic synthesis, most notably as a potent Michael acceptor.[1] Its electron-deficient olefinic bond, activated by two strongly electron-withdrawing phenylsulfonyl groups, readily participates in conjugate addition reactions with a wide range of nucleophiles. This reactivity has been harnessed in the synthesis of complex molecules, including α,α-disubstituted alpha-amino acid derivatives.[1] The efficiency and success of synthetic transformations involving this compound are intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection is crucial for achieving homogeneity, influencing reaction rates, and simplifying post-reaction workup and purification. This guide aims to provide a comprehensive resource for researchers by consolidating the known physicochemical properties of this compound and offering a systematic approach to understanding and determining its solubility in common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₄S₂ | [2] |

| Molecular Weight | 308.37 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 124-126 °C | [2] |

| Functional Groups | Sulfone, Alkene | [2] |

The molecule possesses two phenylsulfonyl groups, which are highly polar and capable of acting as hydrogen bond acceptors. The presence of two aromatic rings also contributes to potential π-π stacking interactions. The ethylene core provides a nonpolar hydrocarbon backbone. The high melting point of this compound suggests strong intermolecular forces in its crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a given solvent.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility will be dictated by a balance of its polar and nonpolar characteristics.

Polarity Considerations

The two sulfonyl groups (-SO₂-) are strongly polar due to the large electronegativity difference between sulfur and oxygen. These groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors with protic solvents. The two phenyl rings, while primarily nonpolar, possess a quadrupole moment and can participate in van der Waals forces and potential π-π stacking interactions. The ethylene linker is nonpolar.

Based on this structure, we can make the following predictions:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents for this compound.[4] These solvents are highly polar and can effectively solvate the polar sulfonyl groups.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be moderately good solvents. They can act as hydrogen bond donors to the sulfonyl oxygens, but their hydrocarbon chains may have less favorable interactions with the solute.

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform are expected to be reasonably good solvents. Their polarity is sufficient to interact with the sulfonyl groups, and they can also interact favorably with the phenyl rings.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are anticipated to be poor solvents for this compound.[5] The energy required to break the strong intermolecular forces in the crystal lattice of the solute would not be sufficiently compensated by the weak van der Waals interactions with these solvents.

The following diagram illustrates the key structural features of this compound that influence its solubility.

Caption: Workflow for experimental solubility determination.

Self-Validating System and Causality

-

Equilibrium Achievement: The extended equilibration time (24-48 hours) is crucial to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solute is reached. Shorter times may lead to an underestimation of the solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Filtration: The filtration step is essential to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The filter material should be chosen to be compatible with the solvent and not adsorb the solute.

-

Analytical Method Validation: The analytical method used for quantification (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements. A calibration curve should be prepared using standard solutions of known concentrations.

Summary of Expected Solubility

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the sulfonyl groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to interact with sulfonyl groups and nonpolar character to interact with phenyl rings. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with sulfonyl groups, but the nonpolar alkyl chains may limit solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is more polar and a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions are not sufficient to overcome the crystal lattice energy. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | Only weak van der Waals forces, which are insufficient to dissolve the polar crystalline solid. |

Conclusion

This compound is a valuable reagent in organic synthesis, and a comprehensive understanding of its solubility is essential for its effective use. While specific quantitative solubility data is limited, this guide provides a robust theoretical framework for predicting its behavior in a range of common organic solvents based on its physicochemical properties. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems of interest. This knowledge is critical for optimizing reaction conditions, developing purification strategies, and advancing the application of this important Michael acceptor in chemical research and drug development.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

-

Wikipedia. (2024, January 12). Sulfur. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. (2023). The Journal of Organic Chemistry, 88(2), 972-987. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1,1-Bis(phenylsulfonyl)ethylene

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 1,1-Bis(phenylsulfonyl)ethylene. The document outlines the theoretical underpinnings and practical considerations for determining the three-dimensional atomic arrangement of this compound, a crucial aspect for understanding its physicochemical properties and potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of interest due to the presence of two bulky phenylsulfonyl groups attached to a single carbon of an ethylene moiety. This arrangement imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. The precise determination of its crystal structure is paramount for a deeper understanding of its reactivity, intermolecular interactions, and solid-state packing, which are critical parameters in drug design and the development of novel materials.

Single-crystal X-ray diffraction stands as the definitive method for obtaining an unambiguous three-dimensional structure of a molecule.[1][2] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides insights into the non-covalent interactions that govern the crystal packing.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following sections detail the experimental protocols and the scientific rationale behind each stage.

Synthesis and Purification of this compound

While this compound is commercially available, for crystallographic studies, it is often beneficial to synthesize and purify the compound to ensure the highest possible sample quality.[3] A common synthetic route involves the reaction of a suitable precursor with benzenesulfonyl chloride.

Exemplary Synthesis Protocol:

A detailed synthesis protocol for a related compound, 1-(phenylsulfonyl)bicyclo[1.1.0]butane, from methyl phenyl sulfone and epichlorohydrin has been reported and can be adapted.[4] For this compound, a plausible synthesis could involve the reaction of 1,1-dichloroethylene with sodium benzenesulfinate.

Following synthesis, rigorous purification is essential. Recrystallization from a suitable solvent system is the preferred method to obtain high-purity material, which is a prerequisite for growing high-quality single crystals. The melting point of the purified compound should be sharp and consistent with reported values (typically 124-126 °C) as an indicator of purity.[3]

Crystallization: The Art of Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step in a crystal structure determination. Several techniques can be employed, and the optimal method is typically found through empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

For this compound, a starting point for crystallization experiments could involve dissolving the purified powder in solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane, followed by slow evaporation.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically with dimensions of at least 30 microns on a side) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5]

Data Collection Protocol:

-

Crystal Screening: An initial diffraction image is collected to assess the quality of the crystal. The diffraction spots should be sharp and well-defined.[1]

-

Unit Cell Determination: A short series of diffraction images are collected at different orientations of the crystal. The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[1]

-

Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a specific angular range while continuously exposing it to the X-ray beam.[6]

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The intensities are then corrected for various experimental factors and scaled to produce a final dataset of structure factor amplitudes.

The following DOT script visualizes the experimental workflow for crystal structure analysis:

Caption: Experimental workflow for the crystal structure analysis of this compound.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. The determination of these phases is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using direct methods . These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[7] These initial phases are then used to calculate an electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial atomic model obtained from the structure solution is then refined to improve its agreement with the experimental data. This is typically done using a least-squares refinement procedure, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[7][8]

The refinement process is iterative, and difference Fourier maps are often calculated to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the crystal structure.[9]

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides a wealth of information about the molecule and its interactions in the solid state.

Molecular Geometry

The key geometric parameters, including bond lengths, bond angles, and torsion angles, are determined with high precision. For this compound, particular attention should be paid to the geometry around the sulfonyl groups and the ethylene bridge. Based on studies of other sulfone compounds, the S=O bond lengths are expected to be in the range of 1.392 to 1.463 Å, and the S-C bond distances are expected to be between 1.743 and 1.790 Å.[8] The C-S-C and O-S-O bond angles are also of interest and typically fall within the ranges of 101.1-106.8° and 116.7-120.6°, respectively.[8]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds are not expected for this compound, weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings are likely to play a significant role in the crystal packing. The analysis of these interactions is crucial for understanding the stability of the crystal lattice.

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are summarized in a standardized format. The following table presents a hypothetical, yet representative, set of crystallographic data for this compound, based on typical values for similar organic compounds.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂O₄S₂ |

| Formula Weight | 308.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.23(2) |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.375 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 640 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 10567 |

| Independent reflections | 3421 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.123 |

| R indices (all data) | R1 = 0.065, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the process of determining the crystal structure of this compound. The detailed experimental and analytical protocols described herein serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The elucidation of the three-dimensional structure of this and related molecules is fundamental to understanding their properties and designing new functional materials and therapeutic agents. Future work could involve co-crystallization studies to investigate the intermolecular interactions of this compound with other molecules of pharmaceutical or material interest.

References

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]